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Compound of Interest

Compound Name: 6-Chloropyrimidine-2,4,5-triamine

Cat. No.: B072524

An In-depth Technical Guide to 6-Chloropyrimidine-2,4,5-triamine (CAS: 1194-78-1)

Abstract

6-Chloropyrimidine-2,4,5-triamine is a highly functionalized heterocyclic compound of
significant interest in medicinal chemistry and synthetic organic chemistry. Its unique
arrangement of three amino groups and a reactive chlorine atom on a pyrimidine core makes it
a versatile and valuable building block for the synthesis of complex molecular architectures,
most notably purine analogs and fused pyrimidine systems. These scaffolds are central to the
development of targeted therapeutics, particularly kinase inhibitors. This guide provides a
comprehensive technical overview of its chemical properties, synthesis, reactivity, and
applications, with a focus on its strategic role in drug discovery. We will explore the mechanistic
basis for its reactivity and provide field-proven insights and protocols for its effective utilization
in the laboratory.

Chemical Identity and Physicochemical Properties

6-Chloropyrimidine-2,4,5-triamine, also known by its IUPAC name 6-chloropyrimidine-
2,4,5-triamine, is a solid, typically off-white to light-colored powder under standard conditions.
[1][2] Its structural features are foundational to its chemical behavior and utility.

Diagram 1: Chemical Structure of 6-Chloropyrimidine-
2,4,5-triamine
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Caption: Molecular structure of 6-Chloropyrimidine-2,4,5-triamine.

The key physicochemical properties are summarized in the table below for quick reference.
Proper storage under inert gas at refrigerated temperatures (2—8 °C) is recommended to
maintain its stability and purity.[3]

Property Value Source

CAS Number 1194-78-1 [1]

Molecular Formula C4HsCINs [1]

Molecular Weight 159.58 g/mol [1]
6-chloropyrimidine-2,4,5-

IUPAC Name o [1]
triamine

Physical Form Solid [2]

Purity Typically 297% [2][4]
Refrigerator, under inert gas

Storage [2][3]
(e.g., Argon)
BMCHNFZLERXZBI-

InChl Key [1][2]

UHFFFAOYSA-N

Safety and Handling

As a laboratory chemical, 6-Chloropyrimidine-2,4,5-triamine must be handled with
appropriate precautions. It is classified as hazardous, and a thorough understanding of its
toxicological profile is essential for safe laboratory practice.
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Hazard Class GHS Code Description

Acute Toxicity, Oral H302 Harmful if swallowed

Acute Toxicity, Dermal H312 Harmful in contact with skin
Skin Corrosion/Irritation H315 Causes skin irritation

Serious Eye Damage/Irritation H319 Causes serious eye irritation
Acute Toxicity, Inhalation H332 Harmful if inhaled

STOT - Single Exposure H335 May cause respiratory irritation

(Data sourced from PubChem
GHS Classification)[1]

Recommended Handling Protocol:

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

» Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and
chemical safety goggles.

» Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-
approved respirator.

» First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for
at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed,
rinse mouth and call a poison center or doctor.[5]

Synthesis and Purification

The synthesis of highly substituted pyrimidines like 6-Chloropyrimidine-2,4,5-triamine often
involves a multi-step sequence starting from simpler, commercially available precursors. A
common and logical strategy involves the construction of the pyrimidine ring, followed by
sequential functionalization. While specific literature for this exact compound's synthesis is
sparse, a highly plausible route can be designed based on established pyrimidine chemistry,
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such as the Traube purine synthesis pathway. This typically involves the reduction of a 5-
nitropyrimidine or 5-nitrosopyrimidine intermediate.

Diagram 2: Plausible Synthetic Workflow

Click to download full resolution via product page

Caption: A logical synthetic pathway to 6-Chloropyrimidine-2,4,5-triamine.

Protocol: Synthesis via Nitrosation and Reduction
(lllustrative)

This protocol is an illustrative example based on well-established chemical transformations for
analogous compounds.[6][7]

e Chlorination: 2,4-Diamino-6-hydroxypyrimidine is heated under reflux in excess phosphorus
oxychloride (POCIs) to yield 2,4-diamino-6-chloropyrimidine.[7] The reaction is carefully
guenched with ice water, and the pH is adjusted to precipitate the product.

» Nitrosation: The resulting 2,4-diamino-6-chloropyrimidine is dissolved in an acidic aqueous
solution (e.g., acetic acid). The solution is cooled in an ice bath, and a solution of sodium
nitrite (NaNO3) is added dropwise to form the 5-nitroso derivative, which often precipitates as
a colored solid.

e Reduction: The 2,4-diamino-6-chloro-5-nitrosopyrimidine intermediate is suspended in hot
water. A reducing agent, such as sodium dithionite (NazS20a4), is added portion-wise until the
color of the nitroso group disappears.[6]

 Purification: The reaction mixture is cooled, and the crude 6-Chloropyrimidine-2,4,5-
triamine product is collected by filtration. It can be further purified by recrystallization from a
suitable solvent system (e.g., water or ethanol/water mixtures) to achieve high purity.

Chemical Reactivity and Mechanistic Insights
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The synthetic value of 6-Chloropyrimidine-2,4,5-triamine stems from its distinct reactive
sites. The electron-deficient nature of the pyrimidine ring, caused by the two ring nitrogens,
activates the chlorine atom at the C6 position for nucleophilic aromatic substitution (SnAr).
Concurrently, the vicinal diamines at the C4 and C5 positions are nucleophilic and serve as a
powerful handle for cyclization reactions.

Diagram 3: Reactivity Profile
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Caption: Key reactive sites of 6-Chloropyrimidine-2,4,5-triamine.

» Nucleophilic Aromatic Substitution (SnAr): The chlorine atom is an excellent leaving group,
readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse
functionalities at the C6 position, which is a common strategy for tuning the pharmacological
properties of pyrimidine-based drug candidates.[8][9]

e Cyclization to Fused Systems: The true power of this molecule lies in the reactivity of the
adjacent 4,5-diamino groups. These groups can react with single-carbon electrophiles (e.g.,
formamide, formic acid, orthoesters) in a condensation-cyclization cascade to form a fused
imidazole ring, yielding a purine core. This transformation is a cornerstone of purine analog
synthesis.[10][11]
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Applications in Medicinal Chemistry and Drug
Discovery

The pyrimidine scaffold is a "privileged structure” in medicinal chemistry, appearing in
numerous FDA-approved drugs.[12][13] 6-Chloropyrimidine-2,4,5-triamine is a premier
starting material for a particularly important class of therapeutics: kinase inhibitors.

Role as a Kinase Inhibitor Scaffold: Protein kinases are a critical class of enzymes that regulate
cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[14]
Many kinase inhibitors are designed to compete with the enzyme's natural substrate,
adenosine triphosphate (ATP). The purine core of ATP is the key recognition motif.

By using 6-Chloropyrimidine-2,4,5-triamine as a starting material, medicinal chemists can
rapidly synthesize purine analogs that mimic ATP. The pyrimidine ring itself can form crucial
hydrogen bonds with the "hinge region” of the kinase ATP-binding pocket, anchoring the
inhibitor in place.[15] The substituents installed at the C2, C6, and N9 (after cyclization)
positions can then be modified to achieve potency and selectivity for the target kinase.

Diagram 4: Application in Kinase Inhibitor Design
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Caption: From building block to a functional kinase inhibitor scaffold.

Protocol: Synthesis of a 2-Aminopurine Derivative

This protocol outlines the cyclization of 6-Chloropyrimidine-2,4,5-triamine to form a 2-amino-

6-chloropurine, a common intermediate for further elaboration into kinase inhibitors.
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-
Chloropyrimidine-2,4,5-triamine (1.0 eq) with an excess of formamide (approx. 10-15 eq).

» Cyclization: Heat the mixture in an oil bath to approximately 170-180 °C.[6] Maintain this
temperature for 2-4 hours. The reaction can be monitored by TLC or LC-MS for the
disappearance of the starting material.

o Workup: Allow the reaction mixture to cool to room temperature. The product, 2-amino-6-
chloropurine, will often precipitate from the formamide.

« |solation and Purification: Dilute the cooled mixture with water to fully precipitate the product.
Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a small
amount of cold ethanol. The product can be dried under vacuum. If necessary, further
purification can be achieved by recrystallization.

Conclusion

6-Chloropyrimidine-2,4,5-triamine is more than a simple chemical reagent; it is a strategic
tool for the construction of biologically active molecules. Its well-defined reactivity, particularly
the interplay between SnAr displacement at C6 and cyclization via the C4/C5 diamines,
provides a robust and flexible platform for generating libraries of purine analogs. For
researchers in drug discovery, a thorough understanding of this molecule's properties and
reaction mechanisms is key to unlocking its full potential in the rational design of next-
generation therapeutics, especially in the highly competitive field of kinase inhibitor
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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